molecular formula C8H8FN3OS B1398553 1-Formyl-4-(4-fluorophenyl)thiosemicarbazide CAS No. 457609-53-9

1-Formyl-4-(4-fluorophenyl)thiosemicarbazide

Cat. No. B1398553
CAS RN: 457609-53-9
M. Wt: 213.23 g/mol
InChI Key: QNAKBGAXQVERMX-UHFFFAOYSA-N
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Description

1-Formyl-4-(4-fluorophenyl)thiosemicarbazide (F4TSC) is an important organic compound that is used in a variety of scientific research applications. It is a versatile and useful compound due to its ability to interact with various biomolecules. F4TSC has been used in the study of enzyme inhibition, as well as in the development of new drugs. In addition, F4TSC has been used to study the effects of various biochemical and physiological processes.

Scientific Research Applications

Medicinal Chemistry

1-Formyl-4-(4-fluorophenyl)thiosemicarbazide: is utilized in medicinal chemistry for the synthesis of compounds with potential therapeutic effects. Its ability to form stable complexes with various metal ions makes it a valuable precursor in the design of metal-based drugs . These complexes can be tailored to target specific biological pathways and are studied for their anticancer, antibacterial, and antiviral properties.

Agriculture

In the agricultural sector, this compound is explored for its role in the development of new pesticides and fungicides. The thiosemicarbazide moiety is known for its bioactivity, and when attached to a fluorophenyl group, it may enhance the compound’s ability to interfere with the life cycle of pests and fungi, potentially leading to more effective crop protection solutions .

Materials Science

The compound’s unique structural features enable its application in materials science, particularly in the creation of novel supramolecular assemblies. Its capacity to engage in hydrogen bonding and coordinate with metals is beneficial in constructing frameworks for molecular recognition and catalysis .

Environmental Science

1-Formyl-4-(4-fluorophenyl)thiosemicarbazide: can be applied in environmental science as a chelating agent to remove heavy metals from contaminated water sources. Its strong binding affinity to metal ions aids in the sequestration and removal of toxic metals, thus contributing to water purification efforts .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for the detection and quantification of metal ions. Its selective binding properties allow for the development of sensitive assays that can be used to monitor the presence of metals in various samples, which is crucial for environmental monitoring and industrial quality control .

Biochemistry

The biochemical applications of 1-Formyl-4-(4-fluorophenyl)thiosemicarbazide include its use as an inhibitor in the study of microbial and parasitic proliferation. It has shown efficacy against organisms like Toxoplasma gondii, providing insights into potential treatments for infections caused by such pathogens .

properties

IUPAC Name

N-[(4-fluorophenyl)carbamothioylamino]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3OS/c9-6-1-3-7(4-2-6)11-8(14)12-10-5-13/h1-5H,(H,10,13)(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAKBGAXQVERMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NNC=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Formyl-4-(4-fluorophenyl)thiosemicarbazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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